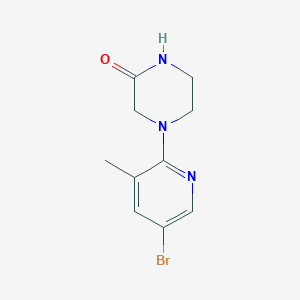

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(5-bromo-3-methylpyridin-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c1-7-4-8(11)5-13-10(7)14-3-2-12-9(15)6-14/h4-5H,2-3,6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJZKEIFKAEAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCNC(=O)C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242119 | |

| Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219968-05-4 | |

| Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using Protected Piperazine Derivatives

A common approach is to start with a protected piperazine such as tert-butyl piperazine-1-carboxylate, which is reacted with a brominated pyridine halide under basic conditions.

Following this, the Boc protecting group can be removed under acidic conditions to yield the free piperazine derivative.

Multi-Step Synthesis from 2-Amino-3-methyl-5-bromopyridine

A patented method for intermediates related to this compound involves:

- Formylation of 2-amino-3-methyl-5-bromopyridine with triethyl orthoformate in the presence of acid catalysts.

- Subsequent imine formation with N-methylaniline.

- Cyclization using strong bases like sodium amide in ethylene glycol dimethyl ether at controlled low temperatures (10–15 °C).

- Work-up with water and organic solvent extraction, followed by recrystallization.

While this method is primarily for preparing 5-bromo-7-azaindole intermediates, the initial steps and conditions provide insight into handling brominated methylpyridine derivatives relevant for synthesizing 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one.

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors and optimized purification methods are employed to improve yield and reduce costs. Reaction parameters such as temperature, solvent choice, and base equivalents are finely tuned to maximize efficiency.

Summary Table of Preparation Conditions

Analytical Characterization

The synthesized compound is typically characterized by:

- Mass spectrometry (ESI-MS) showing molecular ion peak at m/z 270.1 [M+H]+.

- Proton nuclear magnetic resonance (1H NMR) confirming aromatic and aliphatic proton environments.

- Purity assessment by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Research Findings and Notes

- The presence of the bromine atom at the 5-position of the pyridine ring is critical for subsequent functionalization and biological activity.

- Reaction times and temperatures are crucial; prolonged heating or higher temperatures may lead to side reactions or decomposition.

- Protecting groups such as Boc on piperazine nitrogen improve reaction selectivity and yield, with deprotection as a final step.

- The synthesis route must consider moisture and air sensitivity of intermediates, often requiring inert atmosphere techniques for optimal results.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include carboxylated derivatives.

Reduction: Products include dehalogenated or modified piperazine derivatives.

Scientific Research Applications

Structure

The structure of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one includes:

- A piperazine ring, which is known for its versatility in drug design.

- A brominated pyridine moiety that enhances its pharmacological properties.

Medicinal Chemistry

This compound has shown promise as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Its potential applications include:

- Anti-inflammatory properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Biofilm Inhibition

Recent research indicates that this compound could be utilized to inhibit biofilm formation , which is crucial in preventing bacterial infections associated with medical devices and chronic wounds. This application involves synthesizing novel derivatives that enhance efficacy against biofilms formed by pathogenic bacteria.

Interaction Studies

The binding affinity of this compound to various receptors has been studied extensively. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic effects.

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various methods, including:

- Continuous flow reactors : These are employed for large-scale production to enhance yield and reduce costs.

- Advanced purification techniques : Essential for obtaining high-purity products suitable for pharmaceutical applications.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study: Biofilm Inhibition

Another investigation focused on the biofilm inhibition capabilities of this compound against Staphylococcus aureus. The findings demonstrated that it effectively reduced biofilm formation in vitro, highlighting its potential use in clinical settings to combat infections associated with biofilms.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The brominated pyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperazine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- The bromo substituent in the target compound enhances molecular weight and polarity compared to non-brominated analogs like 4-methyl-1-(4-vinylphenyl)piperazin-2-one .

- The 3-methyl group on the pyridine ring may improve metabolic stability by steric hindrance, a feature absent in 4-(5-bromopyridin-2-yl)piperazin-2-one .

- Complex derivatives like Rogaratinib and Nutlin-3 exhibit bulkier aromatic systems, enabling selective kinase or protein-protein interaction inhibition .

Anticancer Activity :

- Piperazinone derivatives are frequently evaluated for cytotoxicity. For example, compounds synthesized in showed activity against HT-29 (colon cancer) and A549 (lung cancer) cell lines via MTT assays . While specific data for the target compound is unavailable, its bromo-methylpyridine group may enhance DNA intercalation or kinase inhibition compared to simpler analogs.

Antimicrobial Activity :

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility: The bromine atom in the target compound increases hydrophobicity (predicted LogP ~1.5) compared to non-halogenated analogs. This may enhance membrane permeability but reduce aqueous solubility .

- Metabolic Stability: Piperazinones with methyl groups (e.g., 3-methyl in the target compound) resist oxidative metabolism better than unsubstituted variants, as seen in ’s derivatives .

Biological Activity

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is C11H14BrN3O, with a molecular weight of approximately 270.13 g/mol. The presence of a bromine atom at the 5-position of the pyridine ring enhances its chemical reactivity and biological activity, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound consists of a piperazine ring fused with a pyridine moiety, which is known for its ability to interact with various biological targets. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H14BrN3O |

| Molecular Weight | 270.13 g/mol |

| CAS Number | 1219968-05-4 |

| Purity | >95% |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria. In vitro studies suggest that the compound interacts with bacterial enzymes, potentially disrupting their function and leading to cell death.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies have indicated that it may inhibit pathways involved in cancer cell proliferation and survival. Its ability to modulate biological pathways makes it a valuable candidate for further research in oncology.

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes. Molecular docking studies have shown that it has a strong binding affinity to certain proteins involved in disease pathways. For instance, it has been evaluated for its interaction with DNA gyrase, an essential enzyme for bacterial DNA replication, indicating its potential as an antibacterial agent .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been assessed using in silico models. These studies suggest that the compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as good oral bioavailability and acceptable solubility profiles .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : A study evaluated the compound's effectiveness against various strains of bacteria, demonstrating significant inhibition zones comparable to standard antibiotics .

- Anticancer Activity : In vitro assays showed that the compound could induce apoptosis in cancer cell lines at low concentrations, suggesting its potential as an anticancer therapeutic agent.

- Molecular Docking Studies : These studies confirmed the strong binding affinity of the compound to target proteins involved in disease mechanisms, providing insights into its potential therapeutic applications .

Q & A

What synthetic methodologies are effective for preparing 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one, and how can the product be characterized?

Basic Research Question

The compound can be synthesized via catalytic decarboxylative allylic alkylation of piperazin-2-ones, as demonstrated in enantioselective protocols using palladium catalysts (e.g., Pd(0)/Trost ligand systems) . Key steps include protecting group selection (e.g., PMB or Boc) and optimization of reaction conditions (solvent, temperature) to avoid decomposition of the bromopyridinyl moiety. Post-synthesis, characterization should involve /-NMR to confirm regioselectivity, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

How can enantioselective synthesis of this compound be optimized to achieve high enantiomeric excess (ee)?

Advanced Research Question

Enantioselective synthesis requires chiral catalysts (e.g., Pd-based systems with phosphoramidite ligands) and careful control of steric and electronic effects. Protecting groups on the piperazin-2-one ring (e.g., PMB) influence reaction rates and ee by modulating substrate rigidity . Kinetic resolution during alkylation and post-reduction steps (e.g., hydrogenolysis) may further enhance ee. Chiral HPLC or circular dichroism (CD) spectroscopy is critical for ee quantification .

What computational strategies are suitable for predicting the bioactivity of this compound derivatives?

Advanced Research Question

3D-QSAR models combined with molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like mIDH1 or Factor Xa . Scaffold hopping using the pyridin-2-one core as a template allows virtual screening of derivatives with modified substituents (e.g., bromo vs. chloro groups). Molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns trajectories assess stability of ligand-target complexes, while ADME predictions (e.g., SwissADME) evaluate pharmacokinetic feasibility .

How do structural modifications (e.g., bromo vs. methyl groups) influence the pharmacological activity of piperazin-2-one derivatives?

Advanced Research Question

The bromo group at the pyridine 5-position enhances steric bulk and electron-withdrawing effects, potentially improving target binding (e.g., Factor Xa inhibition via halogen bonding) . Methyl groups at the pyridine 3-position may stabilize hydrophobic interactions in enzyme pockets. Comparative studies using isosteric replacements (e.g., Cl for Br) and activity cliffs analysis (via IC assays) can quantify substituent effects .

What crystallographic data exists for piperazin-2-one derivatives, and how can it guide drug design?

Advanced Research Question

High-resolution (1.25 Å) crystal structures (e.g., PDB ID: 5ZXF) reveal hydrogen-bonding interactions between the piperazin-2-one carbonyl and target proteins (e.g., MDM2) . Structural data can inform rational design of derivatives with improved binding kinetics. For example, the ketone oxygen in this compound may act as a hydrogen-bond acceptor in active sites, which can be validated via mutagenesis studies .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

Refer to safety data sheets (SDS) for analogous compounds (e.g., 3-(Pyridin-2-yl)piperazin-2-one): use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion . Emergency procedures include immediate decontamination with water and consultation with poison control (1-800-535-5053 in the US) . Waste disposal should comply with EPA guidelines for halogenated organics.

How can analytical methods resolve impurities in synthesized this compound?

Basic Research Question

HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) can separate impurities such as dehalogenated byproducts or unreacted starting materials . Mass spectrometry (LC-MS) identifies impurities via molecular ion peaks, while -NMR detects regioisomeric contaminants. For chiral purity, chiral stationary phases (e.g., amylose-based) are essential .

What in vitro assays validate the biological activity of this compound derivatives?

Advanced Research Question

Factor Xa inhibition can be tested via chromogenic substrate assays (e.g., S-2222 hydrolysis), while MDM2 antagonism is validated using fluorescence polarization (FP) competitive binding assays . Dose-response curves (IC/EC) and selectivity profiling against related enzymes (e.g., thrombin for Factor Xa inhibitors) are critical for confirming target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.